

what is the basic structure of 2-Nitrochalcone

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Compound of Interest

Compound Name: 2-Nitrochalcone

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An In-depth Technical Guide to the Core Structure of **2-Nitrochalcone**

Introduction

Chalcones represent a pivotal class of organic compounds, characterized by a unique 1,3-diaryl-2-propen-1-one backbone. This scaffold, consisting of two aromatic rings joined by a three-carbon α,β -unsaturated carbonyl system, is a precursor in the biosynthesis of flavonoids and serves as a privileged structure in medicinal chemistry.[1][2] The versatility of the chalcone framework allows for extensive chemical modification, leading to a vast library of derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This guide provides a detailed technical examination of a specific derivative, **2-Nitrochalcone**, focusing on its fundamental structure, the empirical evidence supporting it, and the methodologies used for its characterization.

Part 1: The Fundamental Architecture of 2-Nitrochalcone

The core structure of **2-Nitrochalcone** is built upon the foundational chalcone scaffold. Its systematic IUPAC name is (E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one.[5][6] A breakdown of this name reveals the precise arrangement of its constituent parts:

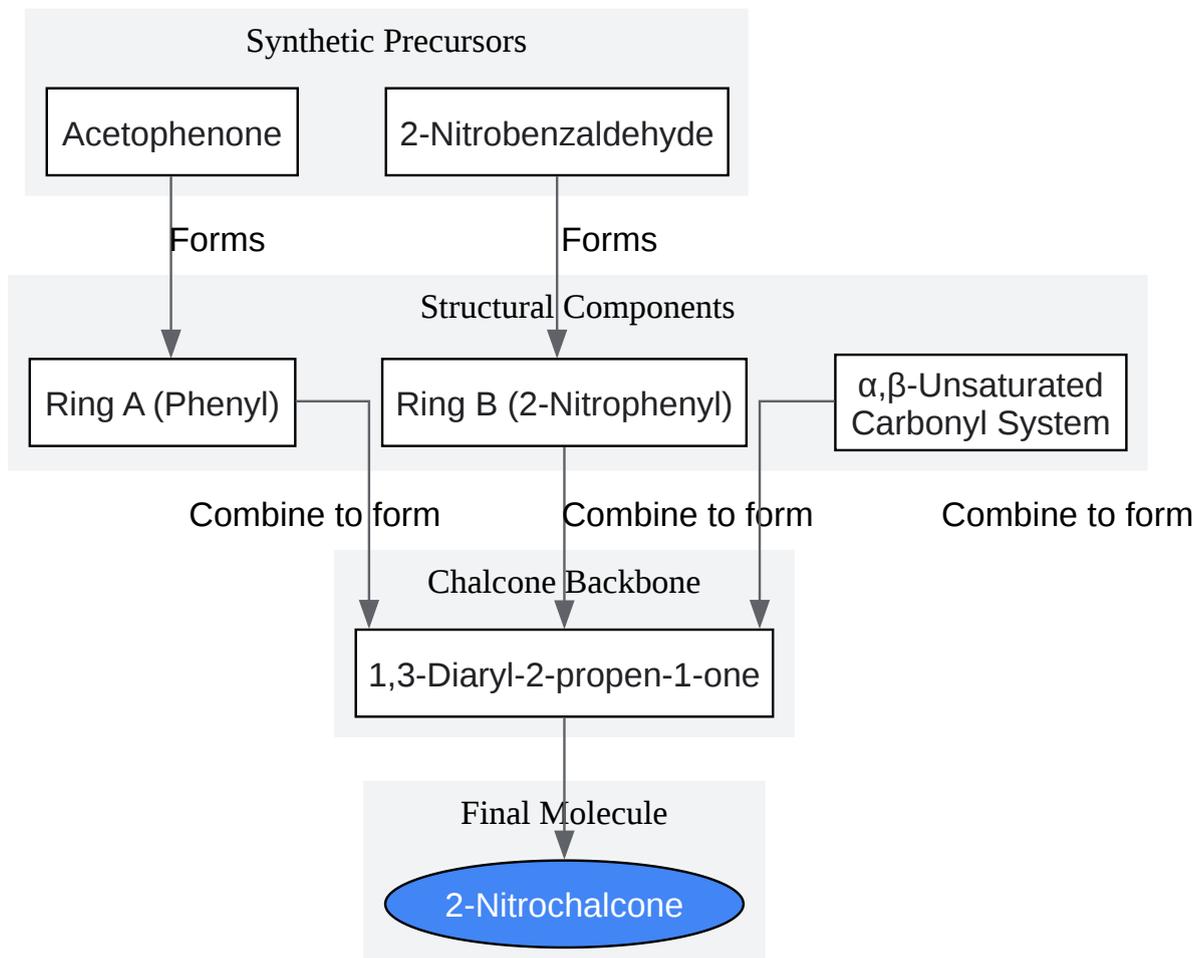
- **Chalcone Backbone:** The base structure is a three-carbon bridge connecting two aromatic rings. This bridge contains a ketone (a carbonyl group, C=O) and an adjacent carbon-carbon double bond (an enone system).[7]

- Ring A: This is the phenyl ring attached directly to the carbonyl carbon of the enone system. In the case of **2-Nitrochalcone**, this ring is an unsubstituted phenyl group, derived from acetophenone during synthesis.[2]
- Ring B: This is the aryl group attached to the β -carbon of the α,β -unsaturated system. The "2-Nitro" designation indicates that a nitro group ($-\text{NO}_2$) is substituted at the ortho (position 2) of this phenyl ring. This ring originates from 2-nitrobenzaldehyde in a typical synthesis.[8]
- Stereochemistry: The (E) designation in the IUPAC name specifies the stereochemistry of the double bond in the propenone linker. It indicates a trans configuration, where the two aromatic rings are on opposite sides of the double bond. This isomer is thermodynamically more stable than the cis (Z) isomer.[2]

The presence and position of the electron-withdrawing nitro group on Ring B significantly influence the molecule's electronic properties, chemical reactivity, and biological activity.[7]

Molecular Diagram

The logical relationship between the constituent parts of **2-Nitrochalcone** can be visualized as follows:



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Caption: Logical flow from precursors to the final **2-Nitrochalcone** structure.

Part 2: Synthesis and Structural Elucidation

Understanding the synthesis of **2-Nitrochalcone** provides direct insight into its structure, confirming the origin of each component.

Claisen-Schmidt Condensation

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.^[1] This is a base-catalyzed aldol condensation reaction between an aromatic

ketone and an aromatic aldehyde.

- Reaction: Acetophenone (providing Ring A and the carbonyl) is reacted with 2-nitrobenzaldehyde (providing Ring B).
- Mechanism: The base (e.g., NaOH or KOH) deprotonates the α -carbon of acetophenone, creating an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. The resulting aldol adduct subsequently dehydrates to form the stable, conjugated α,β -unsaturated ketone system of **2-Nitrochalcone**.^{[7][8]}

Experimental Protocol: Spectroscopic Characterization

The precise structure of a synthesized chalcone must be confirmed empirically. High-resolution Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the primary techniques for this validation.

Objective: To confirm the identity and structural integrity of synthesized **2-Nitrochalcone**.

Methodology:

- Sample Preparation: Dissolve a small amount of the purified product (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) for NMR analysis. Prepare a KBr pellet or a thin film for FTIR analysis.
- FTIR Spectroscopy:
 - Acquire the IR spectrum.
 - Expected Peaks: Look for characteristic absorption bands. The precise wavenumbers can vary slightly, but typical values are:
 - $\sim 1650\text{-}1670\text{ cm}^{-1}$: A strong band corresponding to the C=O (carbonyl) stretch of the conjugated ketone.^[8]
 - $\sim 1580\text{-}1600\text{ cm}^{-1}$: A band for the C=C (alkenyl) stretch.^[1]
 - $\sim 1510\text{-}1530\text{ cm}^{-1}$ and $\sim 1330\text{-}1350\text{ cm}^{-1}$: Strong bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group,

respectively.[8]

- $\sim 970\text{-}985\text{ cm}^{-1}$: A characteristic band for the out-of-plane C-H bend of the trans (E) configured double bond.[8][9]
- ^1H NMR Spectroscopy:
 - Acquire the proton NMR spectrum.
 - Expected Signals:
 - α - and β -protons: Two doublets in the downfield region (typically δ 7.0-8.0 ppm). The key diagnostic feature is their coupling constant (J), which should be approximately 16 Hz. This large J-value unequivocally confirms the trans (E) stereochemistry of the double bond.[8]
 - Aromatic Protons: A series of multiplets in the aromatic region (δ 7.4-8.3 ppm) corresponding to the protons on Ring A and Ring B. The specific splitting patterns can be complex but are consistent with the substitution pattern.
- ^{13}C NMR Spectroscopy:
 - Acquire the carbon NMR spectrum (e.g., DEPTQ).
 - Expected Signals:
 - Carbonyl Carbon (C=O): A signal in the far downfield region, typically around δ 192-193 ppm.[8]
 - Alkene Carbons (C_α and C_β): Signals corresponding to the double bond carbons.
 - Aromatic Carbons: Multiple signals in the aromatic region (δ 124-149 ppm). The carbon attached to the nitro group will be significantly affected.[7]

Data Summary Table

Spectroscopic Technique	Key Feature	Expected Value/Observation	Structural Confirmation	Reference
FTIR	Carbonyl (C=O) Stretch	Strong absorption at ~1650-1670 cm^{-1}	Presence of conjugated ketone	[8]
Nitro (N-O) Stretch	Strong absorptions at ~1523 cm^{-1} and ~1345 cm^{-1}	Presence of nitro group	[8]	
trans C=C Bend	Absorption at ~970-985 cm^{-1}	(E)-isomer configuration	[8][9]	
^1H NMR	H α , H β Coupling Constant	$J \approx 16$ Hz	trans (E)-stereochemistry of the double bond	[8]
^{13}C NMR	Carbonyl Carbon (C=O)	Chemical shift (δ) ≈ 192.6 ppm	Confirms the ketone functional group	[7][8]

Part 3: Visualization of the Core Structure

A 2D chemical structure diagram provides a clear representation of the atomic connectivity and key functional groups in **2-Nitrochalcone**.

Caption: 2D structure of (E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one.

Conclusion

The basic structure of **2-Nitrochalcone** is a well-defined molecular architecture comprising a phenyl ring (Ring A) and a 2-nitrophenyl ring (Ring B) connected by a three-carbon α,β -unsaturated carbonyl bridge in a trans configuration. This structure is readily synthesized via the Claisen-Schmidt condensation and its identity is unequivocally confirmed through standard

spectroscopic techniques like FTIR and NMR. The placement of the nitro group at the ortho position of Ring B is a key feature that dictates its chemical and pharmacological properties, making it a subject of continued interest for researchers in drug discovery and materials science.

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